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Quantitative Sources of Quercetin in Plants
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Compound Focus: Quercetin Dihydrate

CAS No.: 6151-25-3

Cat. No.: S540825

The following table details the concentration of quercetin in various plant sources, which is fundamental for
selecting raw materials. Please note that quercetin in plants is predominantly found as glycosidic conjugates;
the "dihydrate" form is typically a specific crystalline form of the standard aglycone, often used in

commercial and research settings for its stability [1] [2] [3].

Table 1: Quercetin Content in Selected Plant Sources

o Quercetin .
Plant Source Scientific Name Specific Part | Notes
Content
Capers Capparis spinosa 234 mg/100 g Flower buds; highest known source.
(raw) [2]
Lovage Levisticum 170 mg/100 g Leaves.
officinale (raw) [2]
Dill Anethum 55 mg/100 g Weed (leaves).
graveolens (fresh) [2]
Coriander Coriandrum 53 mg/100 g [4] -
sativum
Red Onion Allium cepa 19.9 - 39 mg/100 Bulb; outer rings and root end have the
g [4] [5] highest concentration [6] [2].
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Plant Source

Kale

Bog Blueberry

Cranberry

Buckwheat

Seeds

Apple

Broccoli

Scientific Name

Brassica oleracea

Vaccinium
uliginosum

Vaccinium sp.

Fagopyrum

esculentum

Malus domestica

Brassica oleracea

Quercetin
Content

8 - 23.1 mg/100 g
(4] [2]

18 mg/100 g [2]

14.3 - 15 mg/100
g [4] [2]

15 mg/100 g [2]

4.7 - 5 mg/100 g
(4] [5]

3-3.1mg/100g
[4] [5]

Specific Part | Notes

Raw leaves.

Fruit.

Fruit.

Seeds.

Fruit; skin contains most of the quercetin.

Raw flower heads.

Advanced Extraction and Analytical Methodologies

Conventional extraction methods are often superseded by greener, more efficient techniques. The workflow

below outlines the relationship between key processes from sample preparation to analysis.
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Sample Preparation

e Drying: Protect from direct sunlight; air-dry at room temperature to prevent photodegradation and

thermal decomposition [7].
¢ Particle Size Reduction: Grind the dried plant material into fine particles to increase the surface area

for solvent contact [7].

Novel Extraction Techniques

Table 2: Optimized Conditions for Novel Extraction Methods

Technique Matrix Optimal Conditions Quercetin Yield Reference
Microwave-Assisted Red Onion Solvent: Glycerol; 27.20 £ 1.55 [7]
Extraction (MAE) Scales optimized via factorial mg/g dry weight
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Technique Matrix Optimal Conditions Quercetin Yield Reference
design.
Ultrasound-Assisted Red Onion Solvent: Glycerol; 16.55+0.81 [7]
Glycerol Extraction Scales optimized via factorial mg/g dry weight
(UAGE) design.
Ultrasound-Assisted Abies 50% Ethanol, 20 mL/g 69.59 + 2.57 [4]
Extraction (UAE) nephrolepis ratio, 160W, 39.25 min, mg/g
332.19 K.
Ultrasound-Assisted Onion Skin 43.8% Ethanol, 606.4 W, 20.3 mg/g [4]
Extraction (UAE) 21.7 min.

Analytical Protocols: HPLC for Quantification

A robust HPLC-UV method is critical for accurate quantification [7] [3].

e Equipment: HPLC system with UV-Vis detector.
e Column: C18 column (e.g., 5 um, 4.6 x 250 mm).
¢ Mobile Phase: Gradient elution is recommended for complex plant extracts.
o Mobile Phase A: 0.1% Orthophosphoric acid in water (pH ~3.00).
o Mobile Phase B: Acetonitrile.
o Example Gradient:
= 0-12.0 min: 60% A, 40% B
= 12.10-15.0 min: 80% A, 20% B
= 15.10-20 min: 40% A, 60% B
e Flow Rate: 1.00 mL/min.
e Detection Wavelength: 370 nm.
¢ Injection Volume: 20 pL.
e Standard Preparation: Prepare quercetin dihydrate standard stock solution (e.g., 1.00 mg/mL) in
methanol and construct a calibration curve for quantification [7].

Critical Research and Development Considerations

¢ Bioavailability Challenge: A major hurdle in drug development is quercetin's inherently low
bioavailability due to poor water solubility, substantial first-pass metabolism, and rapid elimination [8]
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[6] [2]. Research is actively focused on nanoformulations (e.g., lipid nanoparticles, polymeric micelles)
and other delivery systems to enhance its therapeutic delivery [6] [4].

e Stability During Extraction: Quercetin is sensitive to light and heat. All extraction and sample
preparation steps should be carried out while protecting materials from direct light exposure to
prevent degradation [7].

e Form Distinction for R&D: For precise work, source high-purity quercetin dihydrate (e.g., >98%
HPLC grade from commercial suppliers [1]) for use as an analytical standard or in experimental
studies. Be aware that this specific crystalline form may not be directly extracted from plants, where
guercetin glycosides are the native forms.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Exploring the Potential Role of Quercetin Dihydrate Against ... [pmc.ncbi.nlm.nih.gov]
2. Quercetin [en.wikipedia.org]

3. Profiling and quantifying quercetin glucosides in onion ... [sciencedirect.com]

4. Novel extraction, rapid assessment and bioavailability ... [pmc.ncbi.nim.nih.gov]

5. 10 Foods High in Quercetin (+ 5 Benefits) [lifeextension.com]

6. Quercetin as a Therapeutic Product: Evaluation of Its ... [pmc.ncbi.nlm.nih.gov]

7. Development of Green and Efficient Extraction Methods ... [mdpi.com]

8. Recent Advances in Potential Health Benefits of Quercetin [pmc.ncbi.nim.nih.gov]

To cite this document: Smolecule. [Quantitative Sources of Quercetin in Plants]. Smolecule, [2026].
[Online PDF]. Available at: [https://www.smolecule.com/products/b540825#quercetin-dihydrate-

sources-in-plants]

Disclaimer & Data Validity:

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10674654/
https://en.wikipedia.org/wiki/Quercetin
https://pmc.ncbi.nlm.nih.gov/articles/PMC10674654/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8350193/
https://www.mdpi.com/2297-8739/8/9/137
https://www.smolecule.com/products/s540825?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12368515/
https://www.smolecule.com/products/s540825?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12368515/
https://en.wikipedia.org/wiki/Quercetin
https://www.sciencedirect.com/science/article/abs/pii/S0308814607000441
https://pmc.ncbi.nlm.nih.gov/articles/PMC8350193/
https://www.lifeextension.com/wellness/antioxidants/quercetin-foods?srsltid=AfmBOoprBrqfgCZFQcAKpsrAirx_fctuXJpgc8bL-2MtLR48Q7JRmUlh
https://pmc.ncbi.nlm.nih.gov/articles/PMC10674654/
https://www.mdpi.com/2297-8739/8/9/137
https://pmc.ncbi.nlm.nih.gov/articles/PMC10384403/
https://www.smolecule.com/products/b540825#quercetin-dihydrate-sources-in-plants
https://www.smolecule.com/products/b540825#quercetin-dihydrate-sources-in-plants
https://www.smolecule.com/products/b540825#quercetin-dihydrate-sources-in-plants
https://www.smolecule.com/products/s540825?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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